3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine
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Overview
Description
3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine is an organic compound with the molecular formula C13H11Cl2NO It is characterized by the presence of a naphthyl group substituted with two chlorine atoms at the 2 and 4 positions, linked to an azetidine ring via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine typically involves the reaction of 2,4-dichloro-1-naphthol with azetidine in the presence of a suitable base. The reaction conditions often include solvents such as dichloromethane or toluene, and the process is carried out under reflux to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced naphthyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted positions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthyl derivatives.
Substitution: Amino or thio-substituted naphthyl derivatives.
Scientific Research Applications
3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyl group can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring may form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1-naphthol: A precursor in the synthesis of 3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine.
Azetidine: The core structure that forms part of the compound.
Naphthoquinone derivatives: Products formed from the oxidation of the compound.
Uniqueness
This compound is unique due to its combination of a naphthyl group with an azetidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(2,4-dichloronaphthalen-1-yl)oxyazetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c14-11-5-12(15)13(17-8-6-16-7-8)10-4-2-1-3-9(10)11/h1-5,8,16H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNRTHFJSDEPHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C3=CC=CC=C32)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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